molecular formula C20H11F3N4 B2812203 7-phenyl-2-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 439108-39-1

7-phenyl-2-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

Cat. No.: B2812203
CAS No.: 439108-39-1
M. Wt: 364.331
InChI Key: DWLLWQADWFHXSI-UHFFFAOYSA-N
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Description

7-phenyl-2-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in pharmaceutical research.

Scientific Research Applications

Preparation Methods

The synthesis of 7-phenyl-2-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile can be achieved through a microwave-mediated, catalyst-free method. This eco-friendly approach involves the use of enaminonitriles and benzohydrazides. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound. The reaction is typically carried out under microwave conditions at 140°C, resulting in high yields within a short reaction time .

Chemical Reactions Analysis

7-phenyl-2-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and pyridine rings, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 7-phenyl-2-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as an inverse agonist for RORγt and inhibits the activity of PHD-1, JAK1, and JAK2 kinases . These interactions disrupt specific signaling pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 7-phenyl-2-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile include:

The uniqueness of this compound lies in its specific trifluoromethyl substitution, which enhances its pharmacokinetic properties and broadens its application scope in medicinal chemistry.

Properties

IUPAC Name

7-phenyl-2-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11F3N4/c21-20(22,23)15-8-4-7-14(11-15)18-25-19-17(12-24)16(9-10-27(19)26-18)13-5-2-1-3-6-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLLWQADWFHXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=NC(=NN3C=C2)C4=CC(=CC=C4)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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